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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Verona integron-encoded metallo-fB-lactamase-2 (VIM-2) is a significant public health threat,
conferring broad-spectrum resistance to 3-lactam antibiotics, including the last-resort
carbapenems. This guide provides a comprehensive overview of the structure, function, and
inhibition of VIM-2, intended to support research and development efforts targeting this critical
enzyme.

Core Function: A Potent and Broad-Spectrum [3-
Lactamase

VIM-2 is a class B1 metallo-pB-lactamase (MBL) that catalyzes the hydrolysis of a wide range of
B-lactam antibiotics, rendering them ineffective. Its substrate profile includes penicillins,
cephalosporins, and carbapenems. Notably, monobactams are generally not hydrolyzed by
VIM-2. The enzyme's activity is dependent on the presence of one or two zinc ions in its active
site, which are essential for catalysis. The catalytic mechanism involves a zinc-activated
hydroxide ion that acts as a nucleophile, attacking the carbonyl carbon of the B-lactam ring and
leading to its opening and inactivation.

Structural Architecture: An aff/Ba Sandwich with a
Dinuclear Zinc Center
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The crystal structure of VIM-2 reveals a characteristic aff/Ba sandwich fold, with the active site
located in a shallow groove at the interface of the two [3-sheets. This active site houses a
dinuclear zinc center, where two Zn(ll) ions, designated Znl and Zn2, are crucial for the
enzyme's catalytic activity.

The coordination of these zinc ions is critical for the enzyme's function. Zn1l is typically
coordinated by three histidine residues (His116, His118, and His196), while Zn2 is coordinated
by a cysteine (Cys221), a histidine (His263), and an aspartate (Asp120). A key feature of the
active site is a bridging hydroxide ion that is coordinated to both zinc ions and is the primary
nucleophile in the hydrolysis of the B-lactam ring. The active site is flanked by two flexible
loops, L3 and L10, which play a role in substrate binding and recognition.

Znl1 Site Zn2 Site

Coordination of the Dinuclear Zinc Center in VIM-2
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Quantitative Data on VIM-2 Activity

The catalytic efficiency of VIM-2 varies depending on the (-lactam substrate. The following
tables summarize key kinetic parameters and inhibition constants for VIM-2.

Table 1: Steady-State Kinetic Parameters for VIM-2 with
Various f3-Lactam Substrates
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Substrate Km (pM) kcat (s—?) keat/Km Reference
(PM~*s7™)

Penicillin G 130 + 20 230+ 20 1.8 [1]
Ampicillin 555 180 £ 10 3.3 [1]
Cephaloridine 212 250 £ 10 11.9 [1]
Cefotaxime 140 + 20 120+ 10 0.9 [1]
Imipenem 11+1 200 £ 10 18.2 [1]
Meropenem 14+2 150 + 10 10.7 [1]
Chromacef 812 22+2 2.75 [2][3]

ble 2: Inhibition of VIM-2 | : : |

Inhibitor ICs0 (UM)

Inhibition Type

Reference

EDTA 50

[1]

Triazolylthioacet

amide

[4]

L-Captopril 10.0+1.9

5.0

[5]L6]

Taniborbactam -

0.0005

[7]

Aspergillomaras

mine A

Restores
meropenem

susceptibility

(8]

o-
Phosphonometh
ylpyridine-2-
carboxylates

Potent inhibition

4]

ML121 0.223 + 0.003

0.148 £ 0.014

Non-competitive

[10]

Experimental Protocols
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This section provides detailed methodologies for key experiments related to the study of VIM-2.

Protein Expression and Purification of VIM-2

This protocol describes the expression of VIM-2 in E. coli and its subsequent purification.[2][11]
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( ) VIM-2 Protein Expression and Purification Workflow
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E. coli BL21(DE3) cells

PET vector containing the VIM-2 gene with a His-tag

Luria-Bertani (LB) medium and agar plates

Kanamycin or other appropriate antibiotic for selection

Isopropyl 3-D-1-thiogalactopyranoside (IPTG)

Lysis buffer (e.g., 50 mM Tris-HCI pH 8.0, 300 mM NaCl, 10 mM imidazole)
Wash buffer (e.g., 50 mM Tris-HCI pH 8.0, 300 mM NaCl, 20 mM imidazole)
Elution buffer (e.g., 50 mM Tris-HCI pH 8.0, 300 mM NaCl, 250 mM imidazole)
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NacCl)

Ni-NTA affinity resin

Size-exclusion chromatography column (e.g., Superdex 75)

Procedure:

Transform E. coli BL21(DE3) cells with the VIM-2 expression vector and plate on LB agar
containing the appropriate antibiotic.

Inoculate a single colony into a starter culture of LB medium with the antibiotic and grow
overnight at 37°C with shaking.

Inoculate a large-scale culture with the overnight culture and grow at 37°C with shaking until
the optical density at 600 nm (ODsoo) reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue
to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

Harvest the cells by centrifugation at 4°C.
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» Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French
press.

» Clarify the lysate by centrifugation to remove cell debris.

e Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.
e Wash the column with wash buffer to remove unbound proteins.

o Elute the His-tagged VIM-2 with elution buffer.

» Dialyze the eluted protein against dialysis buffer to remove imidazole and allow for proper
folding.

 For higher purity, perform size-exclusion chromatography.

Concentrate the purified protein and store at -80°C.

Steady-State Enzyme Kinetics Assay

This protocol outlines the determination of steady-state kinetic parameters (Km and k.at) for
VIM-2 using a spectrophotometric assay with a chromogenic substrate like nitrocefin or
CENTA.[1][3][5]6]
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C > Steady-State Enzyme Kinetics Assay Workflow
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Purified VIM-2 enzyme

Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 uM ZnClz2)
Chromogenic B-lactam substrate (e.g., nitrocefin, CENTA)
UV-Vis spectrophotometer

96-well microplates (optional, for high-throughput assays)

Procedure:

Prepare a reaction mixture containing the assay buffer in a cuvette or microplate well.
Add a known concentration of purified VIM-2 enzyme to the reaction mixture.
Initiate the reaction by adding the B-lactam substrate at various concentrations.

Immediately monitor the change in absorbance at the appropriate wavelength for the chosen
substrate (e.g., 486 nm for nitrocefin) over time.

Calculate the initial reaction velocity (vo) from the linear portion of the absorbance versus
time plot.

Plot the initial velocities against the corresponding substrate concentrations.

Fit the data to the Michaelis-Menten equation (Vo = (Vmax * [S]) / (Km + [S])) using non-linear
regression analysis to determine the Michaelis constant (Km) and the maximum velocity
(Vmax).

Calculate the turnover number (k.at) using the equation k.at = Vmax / [E], where [E] is the total
enzyme concentration.

Crystallization of VIM-2

This protocol provides a general guideline for the crystallization of VIM-2 for structural studies.
[11][12]
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Concentrated, pure VIM-2 protein (typically >5 mg/mL)
Crystallization screens (various commercially available kits)
Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion plates)

Microscopes for crystal visualization

Procedure:

Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

The drops typically consist of a 1:1 or 2:1 ratio of protein solution to reservoir solution from a
crystallization screen.

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
Regularly monitor the plates for crystal growth over several days to weeks.

Once crystals appear, they can be optimized by varying the precipitant concentration, pH,
and other additives.

For co-crystallization with inhibitors, the inhibitor can be added to the protein solution before
setting up the crystallization trials or soaked into existing apo-enzyme crystals.

Harvested crystals are then cryo-protected and flash-cooled in liquid nitrogen for X-ray
diffraction analysis.

Conclusion

VIM-2 remains a formidable challenge in the fight against antibiotic resistance. A thorough

understanding of its structure, function, and enzymatic mechanism is paramount for the

development of effective inhibitors. The data and protocols presented in this guide are intended

to serve as a valuable resource for researchers dedicated to this critical area of drug discovery.

By providing a centralized repository of technical information, we hope to facilitate and

accelerate the design and development of novel therapeutic strategies to combat the threat

posed by VIM-2 and other metallo-f3-lactamases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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